(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Description
(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide is a structurally complex enamide derivative featuring a cyano group, a substituted pyrrole ring (2,5-dimethyl-1-propylpyrrol-3-yl), and a 1,3,4-thiadiazole moiety (5-propan-2-yl substituent).
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-6-7-23-12(4)8-14(13(23)5)9-15(10-19)16(24)20-18-22-21-17(25-18)11(2)3/h8-9,11H,6-7H2,1-5H3,(H,20,22,24)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXLNBZHDVCLJJ-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=NN=C(S2)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=NN=C(S2)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound shares functional and structural similarities with (±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(thiophen-2-yl)-phthalazin-2(1H)-yl)prop-2-en-1-one (Compound 6g, ). Both compounds possess an α,β-unsaturated carbonyl system (enone in 6g vs. enamide in the target) and heterocyclic substituents. Key distinctions include:
- Core Heterocycles : The target compound uses a pyrrole-thiadiazole framework, whereas 6g incorporates phthalazine and thiophene rings.
- Substituent Effects: The cyano group in the target may enhance electrophilicity compared to 6g’s methoxy and diaminopyrimidine groups, which likely improve solubility and hydrogen-bonding capacity.
- Synthetic Routes : Both compounds likely employ palladium-catalyzed cross-coupling reactions, as evidenced by 6g’s synthesis using Pd(OAc)₂ in DMF .
Physicochemical Properties
However, inferences can be drawn from 6g’s characteristics:
Research Implications and Limitations
While direct pharmacological data for the target compound are absent, its structural features align with trends observed in kinase inhibitors (e.g., sunitinib) and antimicrobial agents. The propyl and isopropyl substituents likely enhance lipophilicity, favoring membrane penetration, whereas 6g’s methoxy groups improve aqueous solubility. Further studies should prioritize synthesizing the target compound using protocols analogous to 6g and evaluate its activity against kinase targets or microbial strains.
Q & A
Q. What are the key synthetic strategies for synthesizing (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide?
The synthesis typically involves multi-step reactions, including:
- Stepwise coupling : Pyrrole and thiadiazole moieties are synthesized separately and coupled via a cyanoacrylate linker under controlled conditions.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) are preferred to stabilize intermediates and enhance reaction efficiency .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction kinetics and minimize side-product formation .
- Progress monitoring : Thin-layer chromatography (TLC) is used to track reaction completion .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions and stereochemistry, particularly the (E)-configuration of the double bond .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities .
- X-ray crystallography : Resolves bond lengths, angles, and torsional strain in the crystal lattice, validating computational models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Catalyst screening : Base catalysts (e.g., NaH) enhance coupling efficiency between the pyrrole and thiadiazole units .
- Inert atmosphere : Reactions under nitrogen/argon prevent oxidation of sensitive functional groups (e.g., cyano) .
- Solvent optimization : Mixtures of ethanol-DMF (1:1) improve solubility of intermediates during recrystallization .
- Reaction time : Extended reflux (6–8 hrs) ensures complete conversion, as monitored by TLC .
Q. What methodologies resolve discrepancies between computational modeling and experimental structural data?
- Hybrid validation : Compare X-ray crystallography data (e.g., bond lengths of the pyrrole ring) with density functional theory (DFT) calculations to identify steric or electronic mismatches .
- Dynamic NMR : Assess rotational barriers in flexible regions (e.g., propyl chain) to refine computational torsional parameters .
- Crystallographic refinement : Adjust force fields in molecular dynamics simulations using experimental lattice parameters .
Q. How does the thiadiazole moiety influence biological activity, and how can its interactions be studied?
- Target docking studies : Use molecular docking to predict binding affinities with enzymes (e.g., kinases) that recognize thiadiazole’s sulfur-nitrogen heterocycle .
- SAR profiling : Synthesize analogs with modified thiadiazole substituents (e.g., sulfonyl groups) and compare bioactivity via enzymatic assays .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target binding .
Data Contradiction Analysis
Q. How should researchers address unexpected peaks in NMR spectra?
- Impurity identification : Combine LC-MS to isolate impurities and compare fragmentation patterns with known byproducts (e.g., hydrolysis products of the cyano group) .
- Deuterated solvent trials : Test solubility in DMSO-d6 vs. CDCl3 to rule out solvent-induced aggregation artifacts .
- Variable-temperature NMR : Detect dynamic effects (e.g., rotamers) that may obscure spectral clarity .
Methodological Tables
| Analytical Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| X-ray crystallography | Bond length/angle validation | Resolution < 1.0 Å, R-factor < 0.05 | |
| High-resolution MS | Purity assessment | Mass accuracy < 2 ppm | |
| DFT calculations | Torsional strain analysis | B3LYP/6-31G* basis set |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
